molecular formula C13H16N2O B1358800 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile CAS No. 887593-76-2

2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile

Cat. No.: B1358800
CAS No.: 887593-76-2
M. Wt: 216.28 g/mol
InChI Key: COPODFLYJNEAKS-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a piperidine ring, a benzonitrile group, and a hydroxyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile typically involves the reaction of 4-hydroxypiperidine with a benzonitrile derivative under controlled conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between 4-hydroxypiperidine and a benzonitrile derivative . The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as the use of ionic liquids as solvents and catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: The major product is 2-((4-oxopiperidin-1-yl)methyl)benzonitrile.

    Reduction: The major product is 2-((4-aminopiperidin-1-yl)methyl)benzonitrile.

    Substitution: The products vary depending on the electrophile used.

Scientific Research Applications

2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as a positive regulator of T-cell coactivation by binding to proteins such as ADA, CAV1, IGF2R, and PTPRC . This binding can induce T-cell proliferation and NF-kappa-B activation, which are important processes in immune response and inflammation.

Comparison with Similar Compounds

2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and are widely used in medicinal chemistry for their biological activities.

    Piperidine derivatives: These compounds share the piperidine ring structure and are known for their diverse pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-[(4-hydroxypiperidin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-9-11-3-1-2-4-12(11)10-15-7-5-13(16)6-8-15/h1-4,13,16H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPODFLYJNEAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640737
Record name 2-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887593-76-2
Record name 2-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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